![molecular formula C14H15ClN6 B6623808 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine, also known as MI-2, is a small molecule inhibitor that has been studied for its potential applications in cancer therapy. MI-2 has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Mecanismo De Acción
5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine inhibits the activity of MYC by binding to its partner protein, MAX. This disrupts the formation of the MYC-MAX complex, which is necessary for MYC to function as a transcription factor. Inhibition of MYC activity leads to decreased expression of its target genes, which are involved in cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine has been shown to induce apoptosis (programmed cell death) in TNBC cells, as well as inhibit their proliferation and migration. 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine has also been shown to sensitize TNBC cells to chemotherapy and radiation therapy, suggesting that it may be useful in combination therapy regimens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine is its specificity for MYC-MAX inhibition, which reduces the risk of off-target effects. However, 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the optimal dosing and administration of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine in vivo have not yet been determined.
Direcciones Futuras
Future research on 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine could focus on several areas, including:
1. Development of more soluble 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine analogs for improved in vivo efficacy.
2. Investigation of the potential use of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine in other types of cancer that overexpress MYC.
3. Exploration of the use of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine in combination therapy regimens with other cancer treatments.
4. Investigation of the mechanisms of resistance to 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine and development of strategies to overcome resistance.
5. Investigation of the potential use of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine as a therapeutic agent in other diseases that involve MYC dysregulation, such as neuroblastoma and Burkitt's lymphoma.
In conclusion, 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine is a promising small molecule inhibitor that has shown potential for use in cancer therapy. Its mechanism of action and biochemical effects have been extensively studied, and future research could focus on improving its in vivo efficacy and exploring its use in combination therapy regimens and other diseases.
Métodos De Síntesis
The synthesis of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine involves several steps, including the reaction of 2-bromo-1-methylindazole with 2-(2-aminoethylamino)ethylamine to form 2-(1-methylindazol-3-yl)ethylamine. This intermediate is then reacted with 5-chloro-4,6-diaminopyrimidine to form 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine.
Aplicaciones Científicas De Investigación
5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine has been studied for its potential applications in cancer therapy, particularly in the treatment of triple-negative breast cancer (TNBC). TNBC is a highly aggressive form of breast cancer that is difficult to treat due to its lack of expression of hormone receptors and HER2. 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine has been shown to inhibit the activity of MYC, a transcription factor that is overexpressed in TNBC and plays a key role in its development and progression.
Propiedades
IUPAC Name |
5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6/c1-21-11-5-3-2-4-9(11)10(20-21)6-7-17-14-12(15)13(16)18-8-19-14/h2-5,8H,6-7H2,1H3,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCXRGZTJFECCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCNC3=NC=NC(=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.